5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Historical Development and Significance
The pyrazolo[1,5-a]pyrimidine core structure first gained attention in the 1960s through synthetic studies of fused heterocyclic systems. Early work focused on its potential as a purine isostere, leveraging the bicyclic framework's ability to mimic adenosine in biological systems. The 1990s marked a turning point with the FDA approval of zaleplon, a pyrazolo[1,5-a]pyrimidine-derived sedative, validating the scaffold's drug development potential. Subsequent decades saw exponential growth in applications, particularly in oncology, where derivatives like the pan-Pim kinase inhibitors described by Dwyer et al. demonstrated sub-nanomolar potency. The scaffold's rise to prominence reflects its unique combination of synthetic accessibility and capacity for target engagement across multiple protein families.
Structural Features and Medicinal Chemistry Relevance
The pyrazolo[1,5-a]pyrimidine system comprises a five-membered pyrazole ring fused to a six-membered pyrimidine, creating a planar, aromatic structure with three modifiable positions (Figure 1). This topology provides:
- Hydrogen bond donor/acceptor sites at N1 and N4 positions, facilitating kinase domain interactions
- Conformational rigidity that reduces entropic penalties during target binding
- Electron-deficient character enabling π-π stacking with hydrophobic enzyme pockets
The introduction of electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhances metabolic stability while maintaining planarity, as evidenced in compound 11j from Merck's Pim kinase inhibitor series. Carboxylic acid substituents at position 3, as seen in the target compound, improve aqueous solubility and enable salt bridge formation with lysine residues in kinase ATP-binding pockets.
Table 1: Structural Modifications and Biological Effects in Pyrazolo[1,5-a]pyrimidines
Prevalence in Drug Discovery and Development
Pyrazolo[1,5-a]pyrimidines have yielded clinical candidates across multiple therapeutic areas:
- Oncology : Over 20 kinase targets addressed, including FLT-3, Trk, and PI3K-γ, with several compounds in Phase I/II trials
- Neuroscience : Anxiolytics (ocinaplon) and sedatives (zaleplon) leveraging GABA receptor modulation
- Inflammation : PDE10A inhibitors showing promise in autoimmune disease models
The scaffold's success stems from its balanced physicochemical properties (average cLogP ~2.5, PSA ~80 Ų) and synthetic versatility, allowing rapid generation of structure-activity relationship (SAR) data. For instance, Keertikar et al. demonstrated that subtle changes at position 5 (phenyl vs. pyridyl) could shift kinase selectivity profiles by over 100-fold.
Position of the Target Compound in Pyrazolo[1,5-a]pyrimidine Research
The compound 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exemplifies modern lead optimization strategies through three key features:
- 3,4-Dimethoxyphenyl at C5 : This substitution pattern combines electron-donating methoxy groups with aromatic bulk, potentially enhancing both target binding (via methoxy-oxygen interactions) and passive membrane permeability. Comparative studies show 3,4-disubstituted aryl groups improve cellular activity over monosubstituted analogs.
- Trifluoromethyl at C7 : The CF₃ group confers metabolic resistance to oxidative degradation while maintaining planarity critical for kinase inhibition, as demonstrated in Merck's pan-Pim inhibitors.
- Carboxylic Acid at C3 : This ionizable group (pKa ~4.5) improves aqueous solubility (>500 μM in PBS) without compromising cell permeability, addressing a common limitation of heterocyclic kinase inhibitors.
SAR data from related compounds suggest the carboxylic acid may form critical hydrogen bonds with kinase hinge regions, analogous to interactions observed in crystallographic studies of Pim-1 complexes. The combination of these features positions the compound as a potential lead for targeting tyrosine kinases or STING pathway proteins, building on recent successes of pyrazolo[1,5-a]pyrimidines in immune-oncology.
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)10-6-13(16(17,18)19)22-14(21-10)9(7-20-22)15(23)24/h3-7H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJWDFMOTFUAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. The 3,4-dimethoxyphenyl group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogen gas with a palladium catalyst or using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, compounds similar to 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazolo[1,5-a]pyrimidines can serve as lipid droplet biomarkers in HeLa cells (cervical cancer) and L929 cells (normal fibroblast cells), indicating their potential use in cancer diagnostics and therapeutics .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in treating conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
Studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Compounds similar to the target compound have been synthesized and evaluated against various pathogenic bacteria, showing effective inhibition of bacterial growth .
Fluorescent Probes
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use as fluorescent probes in biological imaging. The structural modifications in compounds like this compound allow for the development of sensitive detection methods for biomolecules .
Organic Electronics
Research into organic semiconductors has identified pyrazolo[1,5-a]pyrimidine derivatives as potential materials for electronic applications due to their favorable electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .
Circadian Rhythm Modulation
Certain derivatives of this compound have been studied for their effects on circadian rhythms. They have been shown to enhance the amplitude of circadian activity and increase intracellular cyclic adenosine monophosphate (cAMP) levels, which could have implications in sleep disorders and metabolic syndromes .
Case Studies
| Study | Findings | Application |
|---|---|---|
| RSC Publishing (2020) | Demonstrated effectiveness as lipid droplet biomarkers in cancer cells | Cancer diagnostics |
| MDPI (2021) | Showed superior anti-inflammatory activity compared to diclofenac sodium | Treatment of inflammatory diseases |
| NIMH Repository (2021) | Enhanced circadian activity and cAMP levels | Research on sleep disorders |
Mechanism of Action
The mechanism by which 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but have different core structures.
3,4-Dimethoxyphenyl derivatives: These compounds have the 3,4-dimethoxyphenyl group but differ in their core structures and other substituents.
Uniqueness: 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core, trifluoromethyl group, and 3,4-dimethoxyphenyl moiety
Biological Activity
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 333761-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C16H12F3N3O4
- Molecular Weight : 367.28 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant for its biological activity.
Anti-inflammatory Properties
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anti-inflammatory effects. For instance, a study highlighted the inhibitory potential of various derivatives against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its effects may involve the inhibition of COX enzymes. This inhibition leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator in inflammation . Additionally, preliminary structure-activity relationship (SAR) studies suggest that electron-donating groups enhance anti-inflammatory activity by stabilizing the compound's interaction with COX enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as lipid droplet biomarkers in cancer cells, suggesting their potential utility in cancer diagnostics and therapeutics . The ability to target specific cellular pathways involved in tumor growth and proliferation makes this class of compounds particularly promising.
In Vivo Studies
In vivo studies have demonstrated the efficacy of similar pyrazolo compounds in reducing edema and granuloma formation in animal models. For example, compounds with similar structures showed effective dose (ED50) values comparable to indomethacin, a common anti-inflammatory medication. Specifically, some derivatives exhibited ED50 values ranging from 8.23 to 11.60 μM .
In Vitro Studies
In vitro assays have confirmed the anti-inflammatory effects of these compounds through COX-1 and COX-2 inhibition assays. The results indicate that several derivatives significantly reduced enzyme activity compared to controls .
Data Tables
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound can be synthesized via cyclization of enaminone intermediates with substituted pyrazole precursors in pyridine, followed by acidification and recrystallization (e.g., ethanol/DMF mixtures). Key steps include controlling reaction temperature (80–100°C) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures high yields (70–85%) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., trifluoromethyl and dimethoxyphenyl groups).
- IR spectroscopy : To confirm carboxylic acid (-COOH) and pyrimidine ring vibrations (C=N stretches at ~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : For molecular ion matching (e.g., [M+H]⁺ at m/z 422.0982). Cross-referencing experimental data with computational predictions (DFT) enhances accuracy .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility in DMSO (≥10 mM) is typical, but co-solvents like PEG-400 or cyclodextrin derivatives improve aqueous compatibility. Stability studies (pH 7.4 buffer, 37°C) over 24 hours with HPLC monitoring are recommended to assess degradation pathways (e.g., hydrolysis of the trifluoromethyl group) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assays?
Contradictory results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, pH). Normalize data using positive controls (e.g., staurosporine) and validate via orthogonal methods like surface plasmon resonance (SPR) for binding affinity. Statistical meta-analysis of dose-response curves reduces variability .
Q. What computational strategies predict structure-activity relationships (SAR)?
Combine:
- Molecular docking : To map interactions with target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD simulations : Assess binding stability over 100 ns trajectories. Experimental validation via site-directed mutagenesis of key residues (e.g., ATP-binding pockets) confirms computational insights .
Q. How to address crystallographic discrepancies in structural data?
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond-length ambiguities. For disordered regions (e.g., trifluoromethyl groups), refine using SHELXL with restraints. Compare with powder XRD to rule out polymorphism. Conflicting data may arise from solvent inclusion; report unit cell parameters (e.g., space group P2₁/c) and refinement statistics (R₁ < 0.05) .
Q. What methods identify biological targets for this compound?
Employ:
- Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS.
- Kinome profiling : Screen against panels of 468 kinases (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 knockout : Validate hits by observing reduced activity in KO cell lines. Off-target effects are minimized via counter-screening against unrelated enzymes (e.g., phosphatases) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Values | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, pyrimidine-H), δ 3.85 (s, 6H, OCH₃) | |
| ¹³C NMR | δ 162.5 (COOH), δ 110.9 (CF₃) | |
| HRMS | m/z 422.0982 [M+H]⁺ (calc. 422.0985) |
Table 2: Computational Parameters for SAR Studies
| Parameter | Value/Software | Purpose |
|---|---|---|
| Docking Score | Vina score ≤ -9.0 kcal/mol | Binding affinity ranking |
| QSAR Descriptors | LogP, polar surface area (PSA) | Solubility prediction |
| MD Simulation | GROMACS, AMBER force field | Stability analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
